molecular formula C21H23N3O5S B3938545 N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

Cat. No.: B3938545
M. Wt: 429.5 g/mol
InChI Key: XXXGFHHODOEDOK-UHFFFAOYSA-N
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Description

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide: is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the nitrophenyl group: This step involves nitration of aniline to form 2-nitroaniline, followed by sulfonylation to introduce the sulfonyl group.

    Coupling of the bicyclic and nitrophenyl components: This is done through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of bicyclic structures on biological activity. Its potential interactions with biological macromolecules can provide insights into structure-activity relationships.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure could facilitate binding to specific molecular targets, while the nitrophenyl and sulfonyl groups could participate in various interactions, such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to its combination of a bicyclic structure with nitrophenyl and sulfonyl groups. This combination imparts specific chemical and biological properties that are not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-21(22-18-13-15-10-11-16(18)12-15)14-23(17-6-2-1-3-7-17)30(28,29)20-9-5-4-8-19(20)24(26)27/h1-9,15-16,18H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXGFHHODOEDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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